![molecular formula C23H23N3O B2704261 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034313-25-0](/img/structure/B2704261.png)
1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, which is a type of enzyme that plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research by Corbin et al. (2001) on heterocyclic ureas highlights the significance of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea-like compounds in studying conformational behaviors and their potential in forming multiply hydrogen-bonded complexes. These studies provide insights into the mechanisms of complexation and unfolding in solution, offering valuable information for the design of self-assembling molecular systems (Corbin et al., 2001).
Anticancer Potential
The exploration of urea derivatives, such as 1-Aryl-3-(2-chloroethyl) ureas by Gaudreault et al. (1988), underscores the utility of structurally related compounds in the development of potential anticancer agents. Their cytotoxicity evaluations provide a foundational understanding that could guide further modifications and optimizations of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea for therapeutic purposes (Gaudreault et al., 1988).
Enzyme Inhibition
Investigations into the antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, as discussed by Vidaluc et al. (1995), provide an interesting perspective on the potential of urea derivatives in enzyme inhibition. These findings suggest avenues for the application of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea in the design of new inhibitors targeting neurological pathways (Vidaluc et al., 1995).
Antifilarial Activity
The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and their antifilarial activity, as presented by Ram et al. (1984), highlight the potential of urea derivatives in combating parasitic infections. This research opens up possibilities for the development of new antifilarial drugs using 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea as a key precursor (Ram et al., 1984).
Green Chemistry Applications
The study on solvent-free synthesis of substituted ureas from CO2 and amines, facilitated by a functional ionic liquid as a catalyst by Jiang et al. (2008), underscores the environmental benefits of employing urea derivatives in green chemistry processes. This research demonstrates the versatility of urea compounds in synthesizing valuable products while minimizing environmental impact (Jiang et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-benzhydryl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(25-15-17-13-21(16-24-14-17)18-11-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDDTVADJCVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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